Cas no 13052-19-2 (Formamide,N-(hydroxymethyl)-)
Formamide,N-(hydroxymethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N-(hydroxymethyl)-
- N-(hydroxymethyl)formamide
- (Hydroxymethyl)formamide
- C-hydroxymethylformamide
- Formamide,N-(hydroxymethyl)
- formylamino-methanol
- N-Hydroxymethyl-formamid
- N-hydroxymethyl-formamide
- N-Methylolformamide
- Methylolformamid
- HYDROXYMETHYLFORMAMIDE
- N-(Hydroxymethyl)formamid
- N-(hydroxymethyl)methanamide
- Formamide, N-(hydroxymethyl)-
- UNII-WT1OKZ795I
- InChI=1/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4
- N-Hydroxymethylformamide
- DTXSID2065339
- NSC-348403
- NS00005348
- FT-0699704
- EINECS 235-938-1
- CHEMBL268447
- 13052-19-2
- NSC 348403
- NSC348403
- AKOS006351685
- MNQOPPDTVHYCEZ-UHFFFAOYSA-N
- MFCD19216842
- WT1OKZ795I
-
- MDL: MFCD19216842
- Inchi: 1S/C2H5NO2/c4-1-3-2-5/h1,5H,2H2,(H,3,4)
- InChI Key: MNQOPPDTVHYCEZ-UHFFFAOYSA-N
- SMILES: OCNC=O
Computed Properties
- Exact Mass: 75.03200
- Monoisotopic Mass: 75.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 28.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -1
- Topological Polar Surface Area: 49.3A^2
Experimental Properties
- Density: 1.151
- Boiling Point: 367.5°Cat760mmHg
- Flash Point: 176.1°C
- Refractive Index: 1.423
- PSA: 49.33000
- LogP: -0.29100
Formamide,N-(hydroxymethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB278290-1 g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 1g |
€270.00 | 2022-09-01 | ||
| abcr | AB278290-5 g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 5g |
€590.00 | 2022-09-01 | ||
| abcr | AB278290-25 g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 25g |
€1,180.00 | 2022-09-01 | ||
| abcr | AB278290-1g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 1g |
€270.00 | 2024-04-19 | ||
| abcr | AB278290-5g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 5g |
€590.00 | 2024-04-19 | ||
| abcr | AB278290-25g |
N-(Hydroxymethyl)formamide; . |
13052-19-2 | 25g |
€1180.00 | 2024-04-19 |
Formamide,N-(hydroxymethyl)- Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Formamide,N-(hydroxymethyl)-
Introduction to Formamide, N-(hydroxymethyl) (CAS No. 13052-19-2)
Formamide, N-(hydroxymethyl), with the chemical formula CH₃NO, is a versatile intermediate in organic synthesis and pharmaceutical chemistry. Its CAS number, 13052-19-2, uniquely identifies it in scientific literature and industrial applications. This compound is notable for its role in the synthesis of various bioactive molecules and its potential in medicinal chemistry.
The structure of Formamide, N-(hydroxymethyl) features a formamide backbone with a hydroxymethyl group attached to the nitrogen atom. This unique configuration makes it a valuable building block for the preparation of more complex molecules. The compound’s reactivity is influenced by its polar nature, which allows it to participate in hydrogen bonding and nucleophilic substitution reactions.
In recent years, Formamide, N-(hydroxymethyl) has garnered attention in the field of drug discovery due to its ability to serve as a precursor for pharmacophores. Researchers have explored its utility in synthesizing novel compounds with potential therapeutic applications. For instance, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties.
One of the most significant advancements involving Formamide, N-(hydroxymethyl) is its application in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological processes, and inhibiting their activity can lead to the treatment of diseases such as cancer and HIV. Studies have demonstrated that modifications of the hydroxymethyl group can enhance binding affinity to target proteases, making this compound a promising scaffold for drug design.
The pharmaceutical industry has also leveraged Formamide, N-(hydroxymethyl) in the synthesis of antiviral agents. Its structural flexibility allows for the creation of molecules that can interfere with viral replication mechanisms. Recent research has highlighted its role in developing inhibitors targeting viral proteases and polymerases, contributing to the fight against emerging infectious diseases.
Beyond pharmaceuticals, Formamide, N-(hydroxymethyl) finds applications in agrochemicals and material science. In agrochemistry, it is used as an intermediate in the production of herbicides and fungicides. Its ability to undergo functional group transformations makes it a valuable reagent for synthesizing complex agrochemical formulations that enhance crop protection.
In material science, Formamide, N-(hydroxymethyl) has been explored for its potential in creating novel polymers and coatings. Its incorporation into polymer matrices can improve material properties such as thermal stability and mechanical strength. Additionally, it serves as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds.
The synthesis of Formamide, N-(hydroxymethyl) typically involves the reaction of formamidine acetate with formaldehyde under controlled conditions. This process highlights the compound’s importance as an industrial chemical intermediate. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for research and commercial applications.
Environmental considerations are also crucial when handling Formamide, N-(hydroxymethyl). While it is not classified as a hazardous substance under standard regulations, proper handling procedures must be followed to ensure safety during storage and transportation. Its low volatility and moderate toxicity necessitate appropriate ventilation and personal protective equipment in laboratory settings.
The future prospects of Formamide, N-(hydroxymethyl) are promising, with ongoing research exploring new synthetic routes and applications. As drug discovery efforts continue to evolve, this compound is expected to play an increasingly significant role in developing next-generation therapeutics. Its versatility makes it a cornerstone in both academic research and industrial chemistry.
In conclusion,Formamide,N-(hydroxymethyl) (CAS No. 13052-19-2) is a multifaceted compound with broad utility across pharmaceuticals、agrochemicals、and material science。Its unique structural features and reactivity make it indispensable in synthetic chemistry,while ongoing research continues to uncover new possibilities for its application。As scientific understanding advances,the importance of this molecule is likely to grow,solidifying its place as a key player in modern chemical innovation。
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